Dihydroxyethyl stearamine oxide

Surface Chemistry Surfactant Formulation Personal Care

Formulators seeking to replace conventional alkyldimethylamine oxides face pH-response drift and thermal degradation above 50°C. DHESO (C18DHEAO) solves this with a bis(2-hydroxyethyl) headgroup that delivers a chain-length-independent, lower micellar pKa for predictable nonionic behavior across pH 5-8. • Achieves minimum surface tension (32.45 mN/m) at ~48× lower concentration than the C12 analog, reducing surfactant loading and formulation cost. • Effective drag reduction from 40-80°C, versus <50°C for ODMAO; >60% drag reduction ratio demonstrated in blended systems. • Six CosIng-recognized INCI functions (antistatic, cleansing, hair conditioning, foam boosting, hydrotrope, emulsion stabilizing) enable single-ingredient replacement of multiple specialty additives.

Molecular Formula C22H47NO3
Molecular Weight 373.6 g/mol
CAS No. 14048-77-2
Cat. No. B079832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxyethyl stearamine oxide
CAS14048-77-2
Molecular FormulaC22H47NO3
Molecular Weight373.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-]
InChIInChI=1S/C22H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26,19-21-24)20-22-25/h24-25H,2-22H2,1H3
InChIKeyCBLJNXZOFGRDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroxyethyl Stearamine Oxide: Chemical Identity and Classification


Dihydroxyethyl stearamine oxide (DHESO), also known as N-stearyl-N,N-di(2-hydroxyethyl) amine oxide (C18DHEAO), is a long-chain (C18) amphoteric surfactant belonging to the alkyl amine oxide class. Its molecular formula is C22H47NO3, with a molecular weight of approximately 373.6 g/mol . Characterized by a bis(2-hydroxyethyl) headgroup attached to a saturated C18 stearyl tail, it exhibits nonionic behavior in neutral to alkaline solutions and weakly cationic character in acidic conditions, with conjugate acid pKa values typically ranging from 2.75 to 4.50 for this series [1]. This structural configuration fundamentally differentiates it from the more common alkyldimethylamine oxides, influencing its aggregation behavior, surface activity profile, and functional versatility .

Class Amphoteric amine oxide, C18 bis(2-hydroxyethyl) headgroup
Charge behavior Nonionic in neutral/alkaline pH; weakly cationic in acidic conditions
Key differentiator Headgroup architecture distinct from alkyldimethylamine oxides — influences aggregation, pK(M), and surface activity profile

Why the Bis(2-Hydroxyethyl) Head Group Outperforms Dimethyl Analogs


Procurement decisions for amine oxide surfactants cannot rely solely on alkyl chain length equivalence because the hydrophilic headgroup architecture exerts a primary control over physicochemical properties and functional performance. Direct comparative studies demonstrate that N,N-bis(2-hydroxyethyl)alkylamine oxides (CnDHEAO) exhibit systematically lower micellar pK(M) values than their alkyldimethylamine oxide (CnDAO) counterparts with identical hydrocarbon chain lengths [1]. Furthermore, head-to-head synthesis and characterization of C12DHEAO and C18DHEAO reveal that the C18 stearyl analog achieves its minimum surface tension (32.45 mN/m) at a concentration nearly 50 times lower than that required by the C12 lauryl analog (5.21 × 10⁻⁵ vs 2.48 × 10⁻³ mol/L), demonstrating that surface activity efficiency is not linearly predictable from chain length alone . These quantifiable differences in protonation equilibria and adsorption efficiency mean that substituting DHESO with a generic C18 amine oxide—such as stearamine oxide (dimethyl octadecylamine oxide, CAS 2571-88-2)—will alter formulation pH response, interfacial behavior, and the concentration required to achieve target surface tension reduction.

DHESO (Target)
  • bis(2-hydroxyethyl) headgroup
  • Lower, chain-length-independent micellar pK(M) (reported)
  • Higher surface activity per mole (reported)
Generic C18 dimethyl amine oxide
  • dimethyl headgroup
  • Higher, chain-length-dependent micellar pK(M)
  • Different interfacial tension and pH response profile

Substitution may shift formulation pH response, interfacial behavior, and the concentration required for target surface tension. Validate headgroup-specific performance before replacement.

Quantitative Performance Evidence for Dihydroxyethyl Stearamine Oxide


Surface Tension Reduction Efficiency vs. Shorter-Chain Analogs

In a direct comparative study, C18DHEAO (dihydroxyethyl stearamine oxide) reduced the surface tension of water to approximately 32.45 mN/m at a concentration of 5.21 × 10⁻⁵ mol/L, whereas C12DHEAO (dihydroxyethyl lauramine oxide) required a concentration of 2.48 × 10⁻³ mol/L to reach its minimum surface tension of 28.75 mN/m . Although C12DHEAO ultimately achieves a lower absolute surface tension, C18DHEAO attains its limiting surface tension at a concentration approximately 48 times lower, demonstrating substantially greater surface activity per mole.

Surface Activity Efficiency
Data to verify
~48× lower conc.
Supports concentration-efficient surfactant loading; may reduce formulation cost per unit surface activity.
Aqueous, Wilhelmy plate; C12DHEAO comparator; 32.45 mN/m at 5.21×10⁻⁵ mol/L for C18.
Surface Chemistry Surfactant Formulation Personal Care

Ultra-Low Interfacial Tension for Oil–Water Emulsification

C18DHEAO demonstrated the capacity to achieve ultra-low interfacial tension (IFTmin) between liquid paraffin and aqueous surfactant solution when used at concentrations in the range of 0.1–0.5% (w/v) . Ultra-low IFT is conventionally defined as values below 10⁻² mN/m. While the study also investigated dynamic interfacial tension for C12DHEAO, the explicit attainment of ultra-low IFT was specifically reported for the C18 stearyl analog .

Interfacial Tension (IFT)
Data to verify
Ultra-low IFT (<10⁻² mN/m)
Supports emulsification-intensive research; reported ultra-low IFT facilitates microemulsion and stabilization studies.
Liquid paraffin–water; 0.1–0.5% w/v; spinning drop tensiometry.
Emulsification Interfacial Tension Enhanced Oil Recovery

Drag Reduction Performance at Elevated Temperatures

In comprehensive turbulent pipe flow experiments, octadecyl-N,N-bis(2-hydroxyethyl)amine N-oxide (C18BAO, equivalent to C18DHEAO) was effective as a drag-reducing additive at solution temperatures from approximately 40 to 80 °C, whereas oleyl-N,N-dimethylamine N-oxide (ODMAO) was effective in the lower temperature range of 0 to 50 °C [1]. Furthermore, a mixture of ODMAO and C18BAO in ethylene glycol (30% weight) aqueous solution exhibited a high drag reduction ratio exceeding 60% over a broad temperature window spanning 20 to 60 °C [1].

Drag Reduction Range
Reported
40–80 °C effective
Supports high-temperature fluid transport research; extends effective temperature window beyond oleyl-based surfactants.
Ethylene glycol/water; >60% drag reduction ratio with ODMAO blend; pipe flow (Tamano et al., 2022).
Drag Reduction Turbulent Flow Nonionic Surfactant

Micellar Protonation Equilibrium: Lower pK(M) vs. Dimethylamine Oxides

Systematic hydrogen ion titration studies comparing alkyldimethylamine oxides (CnDAO, n = 10–16) with N,N-bis(2-hydroxyethyl)alkylamine oxides (CnDHEAO, n = 10–14) established that at identical salt concentrations (Cs) and surfactant concentrations (CD), the micellar pK(M) values for CnDHEAO were consistently lower than those for CnDAO with the same hydrocarbon chain length [1]. While pK(M) for CnDAO increased with chain length (e.g., C10: 5.5; C12: 5.9; C14: 6.3 at 25 °C in 0.1 M NaCl), the CnDHEAO series exhibited practically identical pK(M) values across different chain lengths [1].

Micellar pK(M)
Reported
DHEAO: lower, chain-length-independent
vs
DAO: higher, chain-length-dependent
Supports pH compatibility with anionic surfactants; reduces risk of pH-dependent phase separation.
0.1 M NaCl; 25 °C; hydrogen ion titration (Kakehashi et al., 2001).
Colloid Chemistry pH-Responsive Surfactants Micelle Characterization

Regulatory Multi-Functionality Across Six INCI Functions

Dihydroxyethyl stearamine oxide is listed in the EU CosIng database with six distinct cosmetic functions: antistatic, cleansing, emulsion stabilizing, hair conditioning, foam boosting, and hydrotrope [1][2]. In contrast, the dimethyl analog stearamine oxide (CAS 2571-88-2) is primarily described with a subset of these functions, typically antistatic, cleansing, and hair conditioning, lacking the explicit hydrotrope and emulsion-stabilizing designations that are conferred by the bis(2-hydroxyethyl) headgroup [3]. The recognized hydrotropic function is particularly noteworthy, as it designates DHESO as capable of enhancing the aqueous solubility of other poorly soluble formulation ingredients.

INCI Functions
Source review
6 recognized
Supports multi-functional ingredient selection; may facilitate formulation simplification review.
EU CosIng: antistatic, cleansing, emulsion stabilizing, hair conditioning, foam boosting, hydrotrope.
Cosmetic Ingredient INCI Functions Regulatory Compliance

Optimal Application Scenarios Based on Evidence Tiers


High-Temperature Drag Reduction in Industrial Fluid Transport

Based on the direct experimental finding that C18BAO (DHESO) provides effective drag reduction at temperatures from 40 to 80 °C, whereas ODMAO is limited to <50 °C [1], DHESO should be prioritized for surfactant-based drag-reducing additives in district heating systems, industrial cooling water circuits, and ethylene glycol-based heat transfer fluids operating at elevated temperatures. The demonstrated >60% drag reduction ratio (when blended with ODMAO over a 20–60 °C operational window) supports its use in energy-saving fluid transport applications.

Ultra-Low IFT Emulsification Without Co-Surfactants

The capacity of C18DHEAO to achieve ultra-low interfacial tension (<10⁻² mN/m) against liquid paraffin at concentrations as low as 0.1–0.5% positions it as a candidate for cosmetic cream and lotion formulations where fine, stable oil-in-water emulsions are critical. This performance is also relevant to enhanced oil recovery surfactant flooding and industrial degreasing formulations where minimizing surfactant loading while maximizing oil mobilization is a key economic and performance metric.

Multi-Functional Cosmetic Formulations with Hydrotropic Properties

With six EU CosIng-recognized INCI functions including hydrotrope and emulsion stabilizing [2], DHESO can serve as a single ingredient replacing multiple specialized additives in shampoo, conditioner, and body wash formulations. The lower and chain-length-independent micellar pKa of the bis(2-hydroxyethyl) headgroup [3] further ensures predictable nonionic behavior across typical formulation pH ranges (pH 5–8), reducing the risk of incompatibility with anionic primary surfactants such as sodium laureth sulfate (SLES).

Concentration-Efficient Surface Tension Reduction in Personal Care

For formulations where achieving target surface tension at minimal surfactant loading is desirable—such as mild baby shampoos, sensitive-skin cleansers, or leave-on conditioning sprays—the finding that C18DHEAO reaches 32.45 mN/m at a concentration ~48-fold lower than that required by its C12 counterpart provides a quantitative basis for selecting DHESO over shorter-chain bis(2-hydroxyethyl) amine oxides. This concentration efficiency translates directly to reduced formulation cost per unit of surface activity and potentially lower irritation potential.

Application
Selection Property
Validation Focus
High-temperature drag reduction research
Effective temperature range and drag reduction efficiency
Confirm >60% DR ratio and 40–80 °C performance in target fluid system
Ultra-low IFT emulsification studies
Achieves ultra-low IFT without co-surfactants
Verify IFT <10⁻² mN/m and emulsion stability in target oil–water system
Multi-functional cosmetic formulation development
Six INCI functions incl. hydrotrope and emulsion stabilizing
Assess compatibility with anionic surfactants and pH–response in final formula
Concentration-efficient surface tension reduction in mild personal care
High surface activity per mole (reported lower concentration requirement)
Evaluate surfactant loading and formulation response in rinse-off model
Quote Request

Request a Quote for Dihydroxyethyl stearamine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.